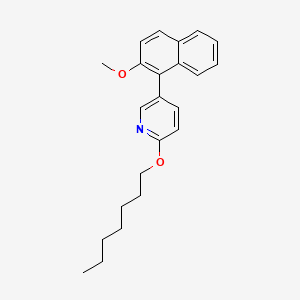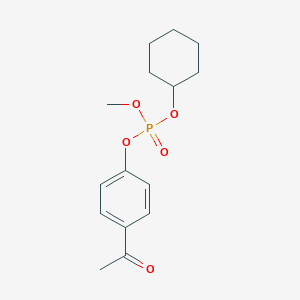![molecular formula C32H26Si B14187874 1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene CAS No. 921943-23-9](/img/structure/B14187874.png)
1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene: is a complex organic compound characterized by its unique spiro structure, where a silicon atom is incorporated into the spiro ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene typically involves the reaction of tetraphenylsilane with appropriate dienes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro ring system .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophilic reagents like halogens or nitrating agents; reactions are conducted under controlled temperatures.
Major Products:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Used in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the silicon atom in the spiro ring system. The silicon atom can interact with various molecular targets, facilitating the formation of stable complexes and intermediates. This interaction is crucial in the compound’s role in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Spiro[4.4]nona-1,3,6,8-tetraene: Similar spiro structure but lacks the silicon atom.
Tetraphenylsilane: Contains the silicon atom but lacks the spiro ring system.
Uniqueness: 1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene is unique due to the incorporation of the silicon atom into the spiro ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and catalysis .
Eigenschaften
CAS-Nummer |
921943-23-9 |
|---|---|
Molekularformel |
C32H26Si |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
1,2,3,4-tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene |
InChI |
InChI=1S/C32H26Si/c1-5-15-25(16-6-1)29-30(26-17-7-2-8-18-26)32(28-21-11-4-12-22-28)33(23-13-14-24-33)31(29)27-19-9-3-10-20-27/h1-22H,23-24H2 |
InChI-Schlüssel |
RAFTYICOHPRQER-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC[Si]12C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14187797.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
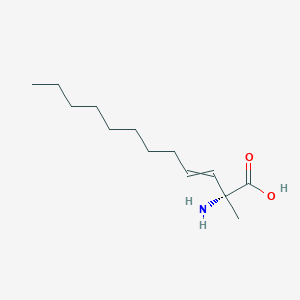
![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)
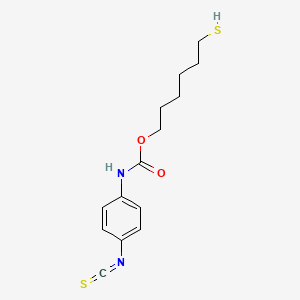
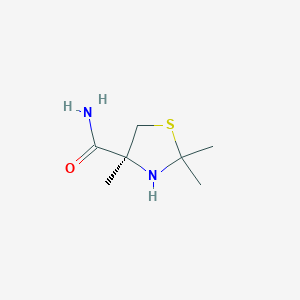
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
